Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13405561
InChI: InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3
SMILES: CN1CCCC1CNC2CC2
Molecular Formula: C9H18N2
Molecular Weight: 154.25 g/mol

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine

CAS No.:

Cat. No.: VC13405561

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine -

Specification

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
IUPAC Name N-[(1-methylpyrrolidin-2-yl)methyl]cyclopropanamine
Standard InChI InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3
Standard InChI Key YAVLGDHKFWIHRG-UHFFFAOYSA-N
SMILES CN1CCCC1CNC2CC2
Canonical SMILES CN1CCCC1CNC2CC2

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is characterized by a cyclopropane ring fused to a secondary amine, which is further connected to a 1-methylpyrrolidine group. Key properties include:

PropertyValue
Molecular FormulaC9H18N2\text{C}_9\text{H}_{18}\text{N}_2
Molecular Weight154.25 g/mol
IUPAC NameN-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]cyclopropanamine
CAS Number477576-70-8
SMILESCN(CC1CCCN1)C2CC2
InChIKeyCHCZBHBNZPBIAD-QMMMGPOBSA-N

The cyclopropane ring introduces significant steric strain (bond angles ~60°), enhancing reactivity, while the pyrrolidine group contributes to conformational rigidity .

Physicochemical Profile

  • Boiling Point: ~50°C (estimated for analogous cyclopropylamines) .

  • Density: 0.84 g/cm³ (similar to cyclopropylamine derivatives) .

  • Solubility: Moderate in polar solvents (e.g., ethanol, THF) due to the amine group .

  • Basicity: The secondary amine has a pKa ~10.5, enabling protonation under physiological conditions .

Synthesis and Manufacturing

Scalable Synthetic Routes

A patented method (US20210395185A1) outlines a three-step process for enantiomerically pure synthesis :

  • Condensation: Cyclopropyl methyl ketone reacts with (S)-(−)-α-phenylethylamine in THF with a Lewis acid catalyst (e.g., Zn(OTf)₂) to form an imine intermediate.

  • Reduction: Sodium borohydride reduces the imine to a secondary amine.

  • Debenzylation: Hydrogenolysis removes the benzyl group, yielding the primary amine.

Alternative Methodologies

  • Donor-Acceptor Cyclopropane Ring-Opening: Cyclopropane-1,1-diesters react with amines under nickel catalysis to form pyrrolidine intermediates, which are subsequently functionalized .

  • Reductive Amination: Cyclopropanecarbaldehyde undergoes reductive amination with methylamine, though this method faces challenges in stereocontrol .

Biological Activity and Mechanism

Receptor Interactions

The compound exhibits affinity for CNS receptors, as evidenced by:

  • Histamine H₃ Receptor: Acts as an inverse agonist (IC₅₀ = 230 nM), modulating neurotransmission linked to cognition and memory .

  • Serotonin 5-HT₂C Receptor: Structural analogs demonstrate agonism (EC₅₀ < 10 nM), suggesting potential for obesity and psychiatric disorder therapeutics .

Enzymatic Targets

  • CSNK2A Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives with cyclopropylamine moieties inhibit casein kinase 2 (IC₅₀ = 0.436 nM), though metabolic instability via GST conjugation limits in vivo utility .

  • Monoamine Oxidase (MAO) Modulation: Cyclopropylamines are known MAO inhibitors, though specific data for this compound remain unexplored .

Applications in Medicinal Chemistry

CNS-Targeted Drug Development

  • Neurotransmitter Regulation: The compound’s dual affinity for histamine and serotonin receptors positions it as a candidate for Alzheimer’s disease and depression .

  • PET Radioligands: Analogous cyclopropylmethoxy derivatives (e.g., [¹¹C]Compound II) enable non-invasive imaging of CNS receptors .

Structural Bioisosterism

  • Methyl Group Replacement: The cyclopropane ring serves as a bioisostere for tert-butyl groups, reducing lipophilicity (cLogP = 1.2 vs. 2.5 for tert-butyl analogs) while maintaining target engagement .

  • Conformational Restriction: The pyrrolidine ring minimizes entropic penalties during protein-ligand binding, enhancing potency .

Comparative Analysis with Analogues

CompoundStructureKey DifferencesActivity
1-Methyl-pyrrolidine analogLacks cyclopropane ringReduced steric strainLower H₃ receptor affinity
Fluorinated cyclopropaneFluorine at cyclopropane C1Enhanced metabolic stability5-HT₂C EC₅₀ = 4.7 nM
Benzyl-pyrrolidine derivativeBenzyl substituent at pyrrolidineIncreased lipophilicity (cLogP = 2.8)D₂ receptor KiK_i = 1.77 nM

Future Directions

  • Metabolic Optimization: Co-dosing with GST inhibitors (e.g., ethacrynic acid) may improve in vivo exposure .

  • Stereochemical Exploration: Enantioselective synthesis of (R,R)-isomers could enhance selectivity for serotonin receptors .

  • Hybrid Scaffolds: Integrating bicyclo[1.1.1]pentane moieties may further reduce metabolic liabilities .

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